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Compound of Interest

Compound Name: 1-Phenylbutan-2-ol

Cat. No.: B045080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for

enantiomerically pure (R)- and (S)-1-Phenylbutan-2-ol, crucial chiral building blocks in

pharmaceutical and fine chemical synthesis. This document outlines key quality specifications,

representative pricing, and detailed experimental protocols for the synthesis, resolution, and

analysis of these enantiomers.

Commercial Availability of 1-Phenylbutan-2-ol
Enantiomers
The enantiomers of 1-Phenylbutan-2-ol are available from a range of chemical suppliers. The

following tables summarize the available quantitative data for each enantiomer based on

publicly accessible information. It is important to note that purity, enantiomeric excess (ee%),

and pricing are subject to batch-to-batch variability and should be confirmed with the supplier

via a direct quote and a copy of the Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of (R)-1-Phenylbutan-2-ol
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Supplier CAS Number Purity
Enantiomeric
Excess (ee%)

Available
Quantities

Biosynth 29393-19-9 Not specified Not specified Inquire

AK Scientific,

Inc.
Not specified Not specified Not specified Inquire

ChemicalBook 29393-19-9 Varies by vendor Varies by vendor Varies by vendor

Table 2: Commercial Suppliers of (S)-1-Phenylbutan-2-ol

Supplier CAS Number Purity
Enantiomeric
Excess (ee%)

Available
Quantities

AK Scientific,

Inc.
74709-08-3 Not specified Not specified Inquire

ChemicalBook 74709-08-3 Varies by vendor Varies by vendor Varies by vendor

BLDpharm 74709-08-3 Not specified Not specified Inquire

Physicochemical and Optical Properties
Table 3: Physicochemical and Predicted Optical Properties of 1-Phenylbutan-2-ol Enantiomers
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Property
(R)-1-Phenylbutan-
2-ol

(S)-1-Phenylbutan-
2-ol

Racemic 1-
Phenylbutan-2-ol

Molecular Formula C₁₀H₁₄O C₁₀H₁₄O C₁₀H₁₄O

Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol

CAS Number 29393-19-9 74709-08-3 701-70-2

Boiling Point Not specified Not specified
124-127 °C @ 25

mmHg

Density Not specified Not specified 0.989 g/mL at 25 °C

Refractive Index Not specified Not specified n20/D 1.516

Specific Rotation

([α]D)

Sign expected to be

opposite to (S)-

enantiomer

Sign expected to be

opposite to (R)-

enantiomer

0°

Note: Specific rotation is a physical constant that should be confirmed from the supplier's

Certificate of Analysis for a specific batch.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, resolution, and

analysis of enantiomerically pure 1-Phenylbutan-2-ol. These protocols are based on

established chemical principles and procedures reported for analogous compounds.

Protocol 1: Enantioselective Synthesis via Asymmetric
Reduction
This protocol describes a general method for the asymmetric reduction of a prochiral ketone, 1-

phenyl-2-butanone, to yield an enantiomerically enriched 1-phenylbutan-2-ol. The choice of a

chiral catalyst or reagent will determine the resulting enantiomer.

Materials:

1-Phenyl-2-butanone
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Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) or a chiral catalyst with a hydrogen

source (e.g., a chiral ruthenium complex with isopropanol)

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and cooling bath

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 1-phenyl-2-butanone in anhydrous THF.

Cooling: Cool the solution to the recommended temperature for the chosen chiral reducing

agent (e.g., -78 °C for some borane-based reductions or room temperature for certain

catalytic transfer hydrogenations).

Addition of Chiral Reagent: Slowly add the chiral reducing agent or the pre-formed chiral

catalyst to the stirred solution of the ketone.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent

(e.g., methanol for borane-based reductions, or an acidic workup).

Extraction: After warming to room temperature, add water and extract the product with an

organic solvent (e.g., ethyl acetate). Combine the organic layers.

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary
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evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the enantiomerically enriched 1-phenylbutan-2-ol.

Characterization: Determine the enantiomeric excess (ee%) of the purified product using

chiral HPLC or GC analysis (see Protocol 3).

Protocol 2: Chiral Resolution of Racemic 1-Phenylbutan-
2-ol
This protocol outlines the classical method of resolving a racemic mixture of 1-phenylbutan-2-
ol by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1][2][3]

Materials:

Racemic 1-phenylbutan-2-ol (if it were an amine, this method would be more direct) - for

the alcohol, derivatization to an acid or base is needed first. Correction: As 1-phenylbutan-
2-ol is a neutral alcohol, direct resolution with a chiral acid or base is not feasible. It must

first be derivatized to a carboxylic acid ester (e.g., by reaction with phthalic anhydride to form

a half-ester) or a basic derivative.

Modified approach for an alcohol:

Phthalic anhydride

Triethylamine or pyridine

Anhydrous solvent (e.g., toluene)

Chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-

phenylethylamine)

Methanol or ethanol for crystallization

Hydrochloric acid (HCl) solution

Sodium hydroxide (NaOH) solution
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Diethyl ether or other suitable extraction solvent

Procedure:

Formation of Phthalate Half-Ester: In a round-bottom flask, dissolve racemic 1-phenylbutan-
2-ol and phthalic anhydride in anhydrous toluene. Add a catalytic amount of triethylamine or

pyridine and heat the mixture to form the phthalate half-ester. Monitor the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture and wash with dilute HCl to remove

the base. Extract the half-ester into an aqueous sodium bicarbonate solution. Acidify the

aqueous layer with HCl and extract the half-ester back into an organic solvent. Dry and

concentrate to yield the racemic phthalate half-ester.

Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a minimal

amount of a hot solvent like methanol or ethanol. In a separate flask, dissolve an equimolar

amount of the chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same

solvent.

Crystallization: Slowly add the chiral amine solution to the hot half-ester solution. Allow the

mixture to cool slowly to room temperature, and then cool further in an ice bath to induce

crystallization of the less soluble diastereomeric salt.

Separation of Diastereomers: Collect the crystals by vacuum filtration and wash with a small

amount of cold solvent. The mother liquor contains the other diastereomer.

Liberation of the Enantiomerically Pure Half-Ester: Dissolve the collected crystals in water

and acidify with HCl. Extract the enantiomerically pure phthalate half-ester with an organic

solvent.

Hydrolysis to the Enantiomerically Pure Alcohol: Hydrolyze the enantiomerically pure half-

ester by heating with an aqueous solution of sodium hydroxide to cleave the ester bond.

Final Extraction and Purification: Extract the liberated enantiomerically pure 1-phenylbutan-
2-ol with an organic solvent. Dry the organic layer and remove the solvent to yield the final

product.
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Characterization: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or

by measuring its specific rotation.[4]

Protocol 3: Determination of Enantiomeric Excess by
Chiral HPLC
This protocol provides a general method for the analysis of the enantiomeric composition of 1-
phenylbutan-2-ol using High-Performance Liquid Chromatography (HPLC) with a chiral

stationary phase (CSP).[5]

Materials and Equipment:

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®

or Chiralcel®)

HPLC-grade solvents (e.g., n-hexane, isopropanol)

Sample of 1-phenylbutan-2-ol for analysis

Reference standards of the pure enantiomers or the racemate, if available

Procedure:

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs

are often effective for the separation of chiral alcohols.

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar

solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A typical starting

composition is 90:10 (n-hexane:isopropanol). The composition may need to be optimized to

achieve baseline separation.

Sample Preparation: Dissolve a small amount of the 1-phenylbutan-2-ol sample in the

mobile phase to a concentration of approximately 1 mg/mL.

HPLC Analysis:
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Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0

mL/min) until a stable baseline is achieved.

Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g.,

254 nm, where the phenyl group absorbs).

Data Analysis:

Identify the peaks corresponding to the two enantiomers. If a racemic standard is

available, it will show two peaks of equal area.

Integrate the peak areas for each enantiomer.

Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area₁ -

Area₂| / (Area₁ + Area₂)] x 100

Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows for

sourcing and analyzing enantiomerically pure 1-Phenylbutan-2-ol.
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Figure 1: Sourcing and Quality Control Workflow
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Figure 1: Sourcing and Quality Control Workflow
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Figure 2: Chiral Resolution Logical Pathway
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Figure 2: Chiral Resolution Logical Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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